molecular formula C13H15BO3 B2781100 6-Isopropoxynaphthalene-2-boronic acid CAS No. 1334221-34-9

6-Isopropoxynaphthalene-2-boronic acid

Cat. No.: B2781100
CAS No.: 1334221-34-9
M. Wt: 230.07
InChI Key: UDPYKUBNWRQNAE-UHFFFAOYSA-N
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Description

6-Isopropoxynaphthalene-2-boronic acid: is an organoboron compound with the molecular formula C13H15BO3. It is a derivative of naphthalene, featuring an isopropoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Mechanism of Action

A DFT-based theoretical investigation reported the mechanism of action of a recently synthesized Ir(III) complex, Ir-B(OH)2, characterized by the presence of an aryl boronic acid moiety on one bidentate ligand that can detect H2O2 in cancer cells .

Safety and Hazards

The safety data sheet for 6-Isopropoxynaphthalene-2-boronic acid suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also recommends avoiding ingestion and inhalation, and dust formation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxynaphthalene-2-boronic acid typically involves the borylation of 6-isopropoxynaphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction conditions usually involve heating the mixture to around 80-100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxynaphthalene-2-boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 6-Isopropoxynaphthalene-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for similar applications, although specific studies on this compound are limited .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the development of new materials with unique properties .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Naphthylboronic acid

Comparison: 6-Isopropoxynaphthalene-2-boronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in coupling reactions. Compared to phenylboronic acid and 4-methoxyphenylboronic acid, it offers different electronic and steric properties, making it suitable for specific synthetic applications. The naphthalene core also provides additional rigidity and conjugation compared to simpler boronic acids .

Properties

IUPAC Name

(6-propan-2-yloxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYKUBNWRQNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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